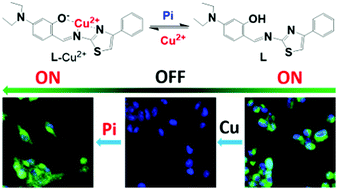Selective detection of inorganic phosphates in live cells based on a responsive fluorescence probe†
New Journal of Chemistry Pub Date: 2017-07-24 DOI: 10.1039/C7NJ01983A
Abstract
In this work, we have designed and synthesized a new 4-phenylthiazole-Cu2+ ensemble, L-Cu2+, as a fluorescence probe for the quantitative detection of inorganic phosphates (Pi) in aqueous and live cells. A fluorescent ligand, 2-((4-phenylthiazole-2-imino)methyl)-5-diethylaminophenol (L), was synthesized and its chemical structure was well characterized. L exhibited a high affinity (Ka = 3.27 × 105 M−1) and specificity for Cu2+ ions through a 1 : 1 stoichiometry to form a fluorescence sluggish L-Cu2+ ensemble. This L-Cu2+ ensemble was then employed as a turn-on fluorescence probe for the detection of Pi. Spectroscopic studies revealed that L-Cu2+ possesses excellent tolerance to other common interference anions, and in particular to AMP, ADP, ATP, PPi. The detection limit of L-Cu2+ to Pi was determined to be 0.2 μM. The desirable features of L-Cu2+, such as high specificity and sensitivity and low cytotoxicty, enable its application in the detection of Pi in biological samples. Fluorescence imaging of Pi in live MDA-MB-231 cells was conducted to demonstrate its capability in bioimaging applications. Quantitative analysis of Pi in single cells was then demonstrated using flow cytometry.


Recommended Literature
- [1] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†
- [2] Correction: Affinity binding of chicken apolipoprotein A1 to a novel flax orbitide (linusorb)
- [3] The Preparation of Chitin Oligosaccharides
- [4] Contents list
- [5] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [6] Effective uranium(vi) sorption from alkaline media using bi-functionalized silica-coated magnetic nanoparticles†
- [7] A platinum oxide decorated amorphous cobalt oxide hydroxide nanosheet array towards alkaline hydrogen evolution†
- [8] Front cover
- [9] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [10] Back cover

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 119584-73-5









